3-Bromo-1H-inden-1-one

Vue d'ensemble

Description

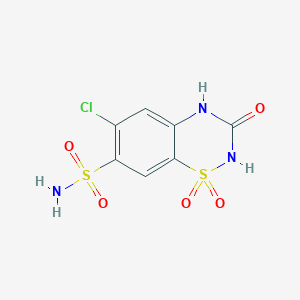

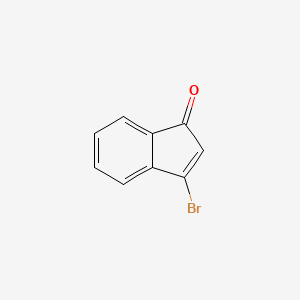

“3-Bromo-1H-inden-1-one” is a chemical compound with the molecular formula C9H7BrO. It has an average mass of 211.055 Da and a monoisotopic mass of 209.968018 Da . It is also known by other names such as “3-Bromo-1-indanone”, “3-Bromo-2,3-dihydro-1H-inden-1-one”, and "3-Bromo-2,3-dihydro-1-oxo-1H-indene" .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using its molecular formula C9H7BrO. It consists of 9 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 1 oxygen atom .

Physical And Chemical Properties Analysis

“this compound” has a density of 1.6±0.1 g/cm³, a boiling point of 271.3±39.0 °C at 760 mmHg, and a flash point of 97.2±14.4 °C . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 0 freely rotating bonds . Its ACD/LogP value is 2.37 .

Applications De Recherche Scientifique

Generation and Trapping of Isoindenones

- Isoindenones (inden-2-ones) and their derivatives, including those related to 3-Bromo-1H-inden-1-one, are efficiently generated and trapped in both intra- and inter-molecular additions. These compounds are significant in organic synthesis due to their ability to undergo exo-addition of the tether, contrasting with intermolecular additions and intramolecular additions to 2-benzopyran-3-ones (Jones & Ryder, 1997).

Synthesis of Indenyl Molybdenum and Tungsten Compounds

- 1-Bromo-1H-indene, a related compound, is used in the oxidative addition to synthesize indenyl compounds like [IndMo(CO)3Br] and [IndW(CO)3Br]. These compounds are characterized using spectroscopic methods and are important in inorganic and organometallic chemistry (Honzíček, Mukhopadhyay & Romão, 2010).

Building Block in Organic Synthesis

- 1-Bromo-3-buten-2-one, a derivative, is explored as a building block in organic synthesis. Its reduction, reaction with primary amines, and reaction with activated methylene compounds demonstrate its versatility in forming various organic structures (Westerlund, Gras & Carlson, 2001).

Superacid-Promoted Synthesis of CF3-Indenes

- The reactions of brominated CF3-enones, including 3-bromo derivatives, with superacids form cationic species that cyclize to give bromoindenols and 1-CF3-substituted indenes. These reactions are crucial in the development of highly electrophilic trifluoromethylated compounds (Iakovenko et al., 2017).

Synthesis of Diverse Indene Derivatives

- The synthesis of 1H-indene derivatives via thermal cascade reactions of 1-diazonaphthalen-2(1H)-ones highlights the role of these compounds in creating functionalized indenes under catalyst-free conditions (Magar & Lee, 2013).

Spectral Characterization and Crystal Analysis

- The synthesis and characterization of bromo derivatives of 2-acetyl-1-naphthol, including structural analysis through X-ray crystallography, show the significance of these compounds in understanding molecular structures and interactions (Patil, Pathan & Zangade, 2021).

Pd-Catalyzed Autotandem Reactions

- The synthesis of 1,1-disubstituted indenes through Pd-catalyzed reactions demonstrates the importance of these compounds in complex organic syntheses and material science (Barroso et al., 2017).

Orientations Futures

While specific future directions for “3-Bromo-1H-inden-1-one” are not mentioned in the available literature, indene derivatives have been the subject of extensive research due to their wide range of biological activities . This suggests that “this compound” and similar compounds may have potential applications in various fields, including medicine and agriculture .

Propriétés

IUPAC Name |

3-bromoinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQUSKSQUOPDPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90463362 | |

| Record name | 3-bromoindenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90271-93-5 | |

| Record name | 3-bromoindenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.